4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the attachment of drugs to antibodies, allowing for targeted delivery and release of therapeutic agents within the body . It is known for its stability in human plasma and its ability to be cleaved by lysosomal proteolytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of the amino acids valine and alanine using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled with p-aminobenzyl alcohol (PAB) and p-nitrophenyl (PNP) groups under specific reaction conditions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form the free amine .
Industrial Production Methods
Industrial production of Boc-Val-Ala-PAB-PNP typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, which is crucial for its application in ADCs .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage by lysosomal proteolytic enzymes: The Val-Ala sequence is specifically cleaved by cathepsin B, releasing the attached drug within the target cell.
Deprotection reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Ala sequence.
Mild acidic conditions: Used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the free drug and the cleaved linker components, which are released within the target cell .
Scientific Research Applications
Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are a class of targeted cancer therapies. These conjugates combine the specificity of antibodies with the cytotoxicity of drugs, allowing for targeted delivery of therapeutic agents to cancer cells . The compound’s stability and cleavability make it an essential component in the design of effective ADCs .
Mechanism of Action
The mechanism of action of Boc-Val-Ala-PAB-PNP involves its cleavage by lysosomal proteolytic enzymes, specifically cathepsin B. This enzyme recognizes and cleaves the Val-Ala sequence, releasing the attached drug within the target cell . The t-butyl protected carboxyl group can be deprotected under acidic conditions, further facilitating the release of the drug .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Ala-OH: Another cleavable ADC linker that is effectively cleaved by lysosomal proteolytic enzymes.
Val-Cit-PABC: A commonly used cleavable linker in ADCs, known for its stability and efficient drug release.
Uniqueness
Boc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it a valuable component in the design of ADCs, providing targeted delivery and controlled release of therapeutic agents .
Properties
Molecular Formula |
C27H34N4O9 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[4-[2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34) |
InChI Key |
PGJUTVVCCBCEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.